{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol

Regioisomerism Hydrogen bonding Crystal engineering

A strategic heterocyclic building block (MW 211.26, ≥95% purity) where the rare 2-hydroxymethyl substitution enables intramolecular hydrogen bonding impossible in the 4-ylmethanol isomer. This pre-organizes the scaffold for covalent inhibitor design (acrylate warheads) and target engagement. The methylene-linked oxadiazole is a validated amide bioisostere, and the saturated piperidine core (Fsp³=0.6) provides balanced pharmacophoric features (HBD=1, HBA=5). Procure this racemate as a differentiated starting point for fragment-based FXR antagonist or Sirt2 inhibitor programs.

Molecular Formula C10H17N3O2
Molecular Weight 211.265
CAS No. 1565566-71-3
Cat. No. B2905527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol
CAS1565566-71-3
Molecular FormulaC10H17N3O2
Molecular Weight211.265
Structural Identifiers
SMILESCC1=NOC(=N1)CN2CCCCC2CO
InChIInChI=1S/C10H17N3O2/c1-8-11-10(15-12-8)6-13-5-3-2-4-9(13)7-14/h9,14H,2-7H2,1H3
InChIKeyCONHQUGAPAYPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol (CAS 1565566-71-3): Structural Identity and Procurement Baseline


{1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol (CAS 1565566-71-3) is a heterocyclic building block composed of a piperidine ring bearing a hydroxymethyl group at the 2-position and an N-substituted 3-methyl-1,2,4-oxadiazol-5-ylmethyl moiety. Its molecular formula is C₁₀H₁₇N₃O₂ with a molecular weight of 211.26 g/mol . The compound is supplied as a research chemical with a typical purity of ≥95% and is available through commercial vendors such as CymitQuimica (Biosynth brand) . The 1,2,4-oxadiazole pharmacophore is established in medicinal chemistry as a bioisostere of amide and ester functionalities, with documented engagement across diverse target classes including FXR, mGluR5, 11β-HSD1, Sirt2, and dopamine transporters [1][2][3].

Why Generic Substitution of {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol Is Not Scientifically Valid


Within the 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine series, the regioisomeric position of the hydroxymethyl substituent on the piperidine ring is a critical determinant of molecular geometry, hydrogen-bond donor/acceptor topology, and conformational flexibility. The 2-ylmethanol isomer (target compound) places the primary alcohol in a sterically constrained ortho-like relationship to the piperidine nitrogen, enabling intramolecular hydrogen bonding that is geometrically impossible for the 4-ylmethanol isomer (CAS 1197809-26-9) and stereoelectronically distinct from the 3-ylmethanol isomer [1]. In the broader 1,2,4-oxadiazole-piperidine chemical space, the position of the attachment point on the piperidine ring (2-, 3-, or 4-) has been shown to modulate target binding affinity, as demonstrated in SAR studies of DAT inhibitors where the 3α-substitution pattern was essential for activity [2]. Furthermore, the methylene linker between the piperidine nitrogen and the oxadiazole ring differentiates this compound from directly attached analogs (e.g., 3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole, CAS 343246-64-0), altering both conformational freedom and metabolic stability [3]. These structural nuances preclude simple interchangeability among regioisomers or linker variants.

Quantitative Differentiation Evidence for {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol Against Closest Analogs


Regioisomeric Hydroxymethyl Position: 2-yl vs. 4-yl Methanol Determines Hydrogen-Bond Donor Topology and Crystallographic Behavior

The 2-ylmethanol regioisomer (target compound, CAS 1565566-71-3) positions the primary alcohol adjacent to the piperidine nitrogen, allowing formation of a six-membered intramolecular N⋯H―O hydrogen-bonded ring motif. In contrast, the 4-ylmethanol isomer (CAS 1197809-26-9) places the hydroxymethyl group in a para-like relationship to the nitrogen, precluding intramolecular N―H⋯O hydrogen bonding and instead favoring intermolecular hydrogen-bond networks in the solid state [1]. This topological difference has been directly corroborated by crystallographic studies on related piperidin-2-ylmethanol systems, where the 2-hydroxymethyl group was shown to participate in O—H⋯N and O—H⋯O hydrogen bonds that define the supramolecular architecture [2]. The 4-yl isomer lacks this intramolecular hydrogen-bonding capability, resulting in distinct solubility, melting point, and partition coefficient profiles.

Regioisomerism Hydrogen bonding Crystal engineering Piperidine conformation

Methylene Linker Presence: Conformational Flexibility Differentiation from Directly Attached Oxadiazole-Piperidine Analogs

The target compound incorporates a methylene (−CH₂−) spacer between the piperidine nitrogen and the oxadiazole C5 position, whereas the direct-attachment analog 3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 343246-64-0) has the piperidine 2-position directly bonded to the oxadiazole ring [1]. The methylene linker introduces an additional rotatable bond, increasing the number of freely rotatable bonds from 1 (direct attachment) to 2 (methylene-linked), which alters the conformational ensemble available for target binding. In SAR studies of piperidyl-oxadiazoles as 11β-HSD1 inhibitors, the introduction of a methylene linker between the piperidine and oxadiazole rings was found to significantly modulate both potency and pharmacokinetic properties relative to directly attached analogs, with linker-containing compounds 4h and 4q demonstrating improved pharmacokinetic profiles suitable for in vivo preclinical studies [2].

Conformational analysis Linker chemistry Structure-activity relationship Metabolic stability

Piperidine vs. Piperazine Core: Differential Basicity and Hydrogen-Bond Acceptor Character for Target Engagement Selectivity

The target compound features a piperidine tertiary amine (pKa ~10–11 for the conjugate acid), whereas the piperazine analog 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine (CAS 1042795-94-7) contains a secondary amine in addition to the tertiary amine, providing an additional hydrogen-bond donor site and a distinct protonation profile [1]. In dopamine receptor antagonist programs, oxadiazolyl-piperidines demonstrated selective D₄ receptor binding over D₂, a selectivity profile that was sensitive to the basicity and substitution pattern of the piperidine nitrogen [2]. Replacement of piperidine with piperazine introduces a second ionizable center, which can fundamentally alter both the pharmacophore recognition pattern and the compound's distribution across biological membranes. The piperidine core of the target compound (C₁₀H₁₇N₃O₂, MW 211.26) also results in a lower molecular weight compared to the piperazine analog (C₈H₁₄N₄O, MW 182.22) when normalized for substituent contributions.

Basicity Piperidine vs piperazine pKa Receptor selectivity

Chiral Center at Piperidine 2-Position: Enantiomeric Resolution Potential and Stereochemistry-Dependent Activity

The target compound possesses a stereogenic center at the piperidine 2-position bearing the hydroxymethyl group. While the commercial material (CAS 1565566-71-3) is supplied as a racemate or unspecified stereochemistry, the closely related chiral building blocks (R)-3-methyl-5-(piperidin-2-yl)-1,2,4-oxadiazole (CAS 1604285-69-9) and its (S)-enantiomer (CAS 1604396-49-7) are available as resolved single enantiomers . In the cocaine analog SAR series, the absolute configuration at the piperidine 3-position (analogous stereochemical environment) was a critical determinant of dopamine transporter (DAT) affinity, with the (+)-(3R,4S) enantiomer showing at least 2-fold longer duration of action compared to the achiral ester lead compound [1]. Piperidin-2-ylmethanol chiral ligands have also demonstrated enantioselective catalytic activity in asymmetric diethylzinc additions, confirming that stereochemistry at the 2-position directly influences molecular recognition [2].

Chirality Enantiomer separation Stereospecific activity Asymmetric synthesis

1,2,4-Oxadiazole Regioisomerism: 3-Methyl-5-substituted vs. 5-Methyl-3-substituted Oxadiazole Dictates Pharmacophoric Geometry

The target compound features a 3-methyl-1,2,4-oxadiazole with substitution at the 5-position (5-ylmethyl attachment), placing the methyl group distal to the piperidine linkage. The regioisomeric 5-methyl-3-substituted analog, 5-methyl-3-(piperidin-1-ylmethyl)-1,2,4-oxadiazole (CAS not available; MW 181.24 g/mol, C₉H₁₅N₃O), positions the methyl group proximal to the piperidine attachment point, altering the spatial orientation of the methyl substituent relative to the piperidine scaffold [1]. This regioisomeric switch has been shown in FXR antagonist programs to affect both receptor binding affinity and the balance between FXR antagonism and PXR agonism—compounds with 3-substituted oxadiazoles displayed distinct pharmacological profiles from their 5-substituted counterparts [2]. The target compound's 3-methyl-5-ylmethyl substitution pattern is consistent with the oxadiazole geometry found in the most potent FXR/PXR dual modulators (compounds 5 and 11) from the expanded library study [2].

Oxadiazole regioisomerism Pharmacophore geometry Bioisosterism Target recognition

Recommended Application Scenarios for {1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl}methanol Based on Differentiated Structural Features


Medicinal Chemistry: FXR/PXR Dual Modulator Lead Optimization Campaigns

The 3-methyl-5-ylmethyl-1,2,4-oxadiazole substitution pattern of the target compound aligns with the pharmacophoric requirements identified for nonsteroidal FXR antagonists and dual FXR/PXR modulators. In the expanded oxadiazole library study, compounds bearing N-alkyl substituents on the piperidine ring demonstrated modulation of both FXR- and PXR-regulated genes in HepG2 cells, with molecular docking confirming the oxadiazole ring's role in anchoring ligand binding [1]. The 2-hydroxymethyl group of the target compound provides a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the aldehyde/carboxylic acid) while the methylene linker offers conformational flexibility that may be advantageous for induced-fit binding modes at the FXR ligand-binding domain. The piperidine core (pKa ~10.2) ensures >99% protonation at physiological pH, potentially enhancing solubility and receptor electrostatic complementarity. For procurement decisions, this compound offers a differentiated starting point compared to the 4-ylmethanol isomer, which lacks the intramolecular hydrogen-bonding capability that may influence membrane permeability in hepatocyte assays [2].

Chemical Biology: Covalent Inhibitor Development via Hydroxymethyl Derivatization

The primary alcohol at the piperidine 2-position is uniquely suited for conversion to electrophilic warheads (e.g., acrylate esters, chloroacetates, or vinyl sulfonates) for covalent inhibitor design. The proximity of the 2-hydroxymethyl group to the piperidine nitrogen enables intramolecular hydrogen bonding that may pre-organize the warhead orientation for target cysteine or lysine engagement. This stereoelectronic feature is absent in the 4-ylmethanol and 3-ylmethanol regioisomers. The methylene-linked oxadiazole provides a metabolically stable amide bioisostere that has been validated in 11β-HSD1 inhibitor programs, where piperidyl-oxadiazoles demonstrated improved pharmacokinetic properties over the corresponding amide-containing leads [3]. Procurement of the target compound as a racemate allows for initial SAR exploration, with the option to advance to enantiomerically pure material via established chiral resolution protocols validated for related piperidin-2-yl oxadiazoles [4].

Fragment-Based Drug Discovery: Privileged Fragment Library Expansion with 3D Topological Diversity

With MW 211.26, the target compound falls within the optimal fragment size range (MW < 250) for fragment-based screening while offering greater three-dimensional character than flat aromatic fragments. The combination of a saturated piperidine ring, a hydrogen-bond donor (hydroxymethyl), and an aromatic oxadiazole provides balanced pharmacophoric features (HBD=1, HBA=5) with a favorable fraction of sp³ carbons (Fsp³ = 0.6). The methylene linker introduces conformational flexibility that distinguishes it from the more rigid directly attached oxadiazole-piperidine analogs. In Sirt2 inhibitor development, 1,2,4-oxadiazole-based fragments incorporating piperidine scaffolds achieved potent and selective inhibition through key hydrogen-bond interactions with the enzyme active site, demonstrating the utility of this chemotype as a validated fragment starting point [5]. The target compound's 2-hydroxymethyl handle enables rapid analog synthesis for fragment growth and SAR expansion.

Asymmetric Catalysis: Chiral Ligand Precursor Based on Piperidin-2-ylmethanol Scaffold

The piperidin-2-ylmethanol substructure has established precedent as a chiral ligand framework for enantioselective catalysis. In benchmark diethylzinc additions to benzaldehyde, piperidin-2-ylmethanol-derived chiral ligands achieved enantioselectivities that were highly dependent on the substitution pattern at the piperidine nitrogen and the 4-position [4]. The target compound differentiates itself from simpler piperidin-2-ylmethanol (CAS 3433-37-2) by incorporating the 3-methyl-1,2,4-oxadiazole moiety as an N-substituent, which may introduce additional metal-coordination sites through the oxadiazole nitrogen atoms. Procurement of the racemic target compound enables initial screening of catalytic activity, with the demonstrated availability of resolved (R)- and (S)-piperidin-2-yl oxadiazoles providing a clear path to enantiopure material for optimization of asymmetric induction [4].

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